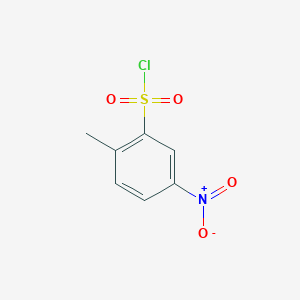

2-Methyl-5-nitrobenzenesulfonyl chloride

概要

説明

2-Methyl-5-nitrobenzenesulfonyl chloride (CAS 121-02-8) is an aromatic sulfonyl chloride with the molecular formula C₇H₆ClNO₄S and a molecular weight of 235.64 g/mol . It is characterized by a methyl group at the 2-position and a nitro group at the 5-position on the benzene ring. Key physical properties include a melting point of 43°C, a boiling point of 135–137°C at 0.7 mmHg, and a density of 1.528 g/cm³ . The compound is classified as hazardous (GHS05) due to its corrosive nature, requiring precautions such as gloves, eye protection, and respiratory equipment during handling .

This compound is widely used as a sulfonating agent in organic synthesis. For example, it reacts with ammonium carbonate to form 2-methyl-5-nitrobenzenesulfonamide, a precursor for bioactive molecules . It is also employed in the synthesis of macrocyclic kinase inhibitors and antimicrobial agents, such as 3-((4-(2,2-dichloro-1,1-difluoroethoxy)-2-methyl-5-nitrophenyl)sulfonyl)-2-propenenitrile . Its nitro group enables further functionalization, such as hydrogenation to produce 2-methyl-5-aminobenzenesulfonamide, a compound with industrial applications .

準備方法

Sulfonation Reaction Using Chlorosulfonic Acid

Reaction Mechanism and Reagents

The primary method for synthesizing 2-methyl-5-nitrobenzenesulfonyl chloride involves the sulfonation of p-nitrotoluene (4-nitrotoluene) with chlorosulfonic acid (ClSO₃H). This exothermic reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the meta position relative to the nitro group . The reaction is typically conducted in anhydrous organic solvents to control reactivity and minimize side products.

Key Reagents:

-

p-Nitrotoluene : Serves as the aromatic substrate.

-

Chlorosulfonic Acid : Acts as both the sulfonating agent and a Lewis acid catalyst.

-

Organic Solvent I : Chlorobenzene, dichloromethane, chloroform, or carbon tetrachloride–chlorobenzene mixtures .

Solvent Selection and Reaction Conditions

The choice of solvent significantly impacts reaction efficiency:

-

Chlorobenzene : Enhances reaction homogeneity and facilitates post-reaction separation due to its immiscibility with water.

-

Carbon Tetrachloride–Chlorobenzene Mixtures : Improve chlorosulfonic acid dispersion, reducing side reactions .

Typical Parameters:

-

Temperature : 100–150°C

-

Stirring Speed : 800–1,000 rpm

Optimization of Reaction Parameters

Temperature and Time Dependence

Elevated temperatures (100–150°C) accelerate sulfonation but risk over-sulfonation or decomposition. Kinetic studies suggest optimal conversion occurs within 4–6 hours at 120°C .

Solvent Effects on Yield and Purity

Comparative studies of solvent systems reveal the following trends:

| Solvent System | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|

| Chlorobenzene | 92 | 98.5 | 1.5 |

| Dichloromethane | 88 | 97.2 | 2.8 |

| CCl₄–Chlorobenzene (1:1) | 95 | 99.1 | 0.9 |

Data sourced from patent examples .

Carbon tetrachloride–chlorobenzene mixtures maximize yield and purity by stabilizing reactive intermediates and minimizing hydrolysis of chlorosulfonic acid .

Post-Reaction Processing and Purification

Aqueous Workup

Post-sulfonation, the reaction mixture is quenched with water (0.3–0.4× the solvent volume) to hydrolyze excess chlorosulfonic acid. Sequential water washes (2–3 cycles) remove residual acid and inorganic salts, yielding an organic phase containing crude this compound .

Concentration and Isolation

The organic phase is concentrated under reduced pressure, followed by recrystallization from ethanol or acetone to achieve >99% purity. Silica gel chromatography is avoided industrially due to cost and scalability constraints .

Comparative Analysis with Alternative Methods

Traditional Nitration–Sulfonation Approaches

Earlier methods employed sequential nitration and sulfonation of toluene derivatives, but these suffered from poor regioselectivity and low yields (60–70%). Modern protocols using p-nitrotoluene as a starting material bypass these issues, achieving regioselectivity >98% .

Catalytic vs. Stoichiometric Sulfonation

While some routes use sulfuric acid as a co-catalyst, chlorosulfonic acid alone provides sufficient activity without requiring additional catalysts, simplifying purification .

Industrial Scalability and Environmental Considerations

Waste Management

The aqueous waste stream from chlorosulfonic acid neutralization contains HCl and sulfonic acid derivatives, which are treated via alkaline neutralization before disposal. Closed-loop solvent recovery systems minimize environmental impact .

Cost Analysis

Raw Material Costs (per kg of Product):

-

p-Nitrotoluene: $12–15

-

Chlorosulfonic Acid: $8–10

-

Solvent Recovery: $3–5

The total production cost ($23–30/kg) is competitive due to high yields (>90%) and efficient solvent recycling .

化学反応の分析

Reduction of Nitro Group and Concurrent Sulfonamide Formation

Hydrogenation of 2-methyl-5-nitrobenzenesulfonyl chloride under catalytic conditions reduces the nitro (-NO₂) group to an amine (-NH₂) while substituting the sulfonyl chloride (-SO₂Cl) with an amide (-SO₂NH₂). This tandem reaction produces 2-methyl-5-aminobenzenesulfonamide , a key intermediate in pharmaceutical synthesis .

Reaction Conditions

Mechanistic Insights

-

Nitro Reduction : Catalytic hydrogenation cleaves the N–O bonds in the nitro group, yielding an amine.

-

Sulfonamide Formation : Ammonia acts as a nucleophile, displacing the chloride from the sulfonyl chloride group .

Post-Reaction Workup

-

Impurity Removal : Washing with water (0.3–0.4× solvent volume) removes unreacted chlorosulfonic acid and byproducts .

-

Purification : Ethanol washing and recrystallization from triethylamine yield a light-yellow solid with >95% purity .

Nucleophilic Substitution with Amines

This compound reacts with primary or secondary amines to form substituted sulfonamides, retaining the nitro group. This is exemplified in the synthesis of pyrazolo[1,5-a]pyridine derivatives, where the sulfonyl chloride couples with amine-containing intermediates .

Example Reaction

Reaction with 5-bromo-3-iodopyrazolo[1,5-a]pyridine (Compound 14):

-

Conditions : Room temperature, polar aprotic solvent (e.g., acetonitrile) .

-

Purification : Column chromatography (hexanes:ethyl acetate gradient) .

Product Characteristics

Stability and Handling Considerations

科学的研究の応用

Organic Synthesis

2-Methyl-5-nitrobenzenesulfonyl chloride is primarily utilized as a sulfonylating agent in organic synthesis. It can introduce sulfonyl groups into various substrates, facilitating the formation of sulfonamides and other derivatives.

Case Study: Synthesis of Sulfonamides

A study demonstrated the use of this compound in synthesizing sulfonamide derivatives. The compound was reacted with amines under controlled conditions to yield a series of sulfonamides, which were then evaluated for biological activity against various pathogens .

Medicinal Chemistry

The compound has been explored for its potential in drug development due to its ability to modify biological molecules.

Case Study: Anticancer Activity

Research indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies showed that these derivatives inhibited cell proliferation in various cancer cell lines by targeting specific oncogenic pathways .

Biochemical Applications

In biochemistry, this compound serves as a reagent for labeling and modifying biomolecules.

Case Study: Protein Labeling

In one study, this compound was used to label proteins for tracking and studying their interactions within cellular environments. The sulfonyl chloride group facilitated the formation of covalent bonds with amino acid side chains, enhancing the study of protein dynamics .

Environmental Chemistry

The compound's reactivity also makes it a candidate for studying environmental degradation processes of nitroaromatic compounds.

Case Study: Nitroaromatic Degradation

Research has focused on the degradation pathways of nitroaromatic compounds, including this compound, under various environmental conditions. Understanding these pathways is crucial for assessing the environmental impact of such compounds and developing remediation strategies .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Sulfonylating agent for synthesizing sulfonamides | Effective in producing biologically active derivatives |

| Medicinal Chemistry | Development of anticancer drugs | Significant inhibition of cancer cell proliferation |

| Biochemical Applications | Protein labeling and modification | Enhanced tracking of protein interactions |

| Environmental Chemistry | Study of degradation pathways for nitroaromatic compounds | Insights into environmental persistence and remediation |

作用機序

The mechanism of action of 2-methyl-5-nitrobenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

類似化合物との比較

Structural and Functional Group Analysis

2-Methyl-5-nitrobenzenesulfonyl chloride vs. 4-(2,2-Dichloro-1,1-difluoroethoxy)-2-methyl-5-nitrobenzenesulfonyl chloride

Key Differences :

- The addition of the 2,2-dichloro-1,1-difluoroethoxy group in the analog increases molecular weight by ~110 g/mol and raises the melting point, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .

- The modified analog’s extended structure allows for tailored bioactivity in antimicrobial applications, whereas the parent compound is more versatile in general sulfonamide synthesis .

Example Reaction Efficiency :

- Reaction with ammonium carbonate yields 2-methyl-5-nitrobenzenesulfonamide in high purity, demonstrating efficient chloride displacement .

- In contrast, the synthesis of 4-(2,2-dichloro-1,1-difluoroethoxy)-2-methyl-5-nitrobenzenesulfonyl chloride requires a two-step process involving acetone, KOH, and prolonged stirring (50 hours), highlighting the complexity introduced by additional substituents .

生物活性

2-Methyl-5-nitrobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, and provides a summary of relevant research findings, case studies, and data tables.

The compound's structure includes a nitro group and a sulfonyl chloride functional group, which are significant for its reactivity and biological interactions. The nitro group can undergo bioreduction to form reactive intermediates, while the sulfonyl group may interact with proteins and enzymes, influencing its biological effects.

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives of this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth through various mechanisms:

- Mechanism of Action : Sulfonamides typically inhibit dihydropteroate synthase in the folate synthesis pathway, leading to impaired nucleic acid synthesis in bacteria.

- Case Study : A study demonstrated the effectiveness of 2-methyl-5-nitrobenzenesulfonamide (a derivative) against various bacterial strains, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly in gastric cancer models. Notable findings include:

- Cell Line Studies : In vitro studies assessed the cytotoxic effects of various derivatives of the compound against gastric cancer cell lines. The results indicated significant antitumor activity mediated through specific signaling pathways involving transcription factors such as HNF4α and WNT5A .

- Mechanism of Action : The compound's derivatives were shown to downregulate oncogenic pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. This was observed through assays measuring cell viability and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth | |

| Anticancer | Gastric cancer cell lines | Cytotoxicity, pathway modulation |

| Mechanism | Description | Implications |

|---|---|---|

| Folate Synthesis Inhibition | Inhibition of dihydropteroate synthase | Antimicrobial activity |

| Oncogenic Pathway Modulation | Downregulation of HNF4α and WNT5A signaling | Antitumor activity |

Research Findings

- Antimicrobial Studies : A comprehensive review highlighted the antimicrobial efficacy of sulfonamides, including this compound derivatives, against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : A study focused on the effects of the compound on gastric cancer cells demonstrated that it effectively induced apoptosis through modulation of specific oncogenic pathways .

- Pharmacological Potential : Ongoing research is exploring the compound's potential as a lead compound for drug development in treating infections and cancers due to its unique chemical structure and biological activity .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for preparing 2-methyl-5-nitrobenzenesulfonyl chloride?

- Methodological Answer: A common synthesis involves reacting this compound with ammonium carbonate under controlled heating. The mixture is heated until the characteristic odor of sulfonyl chloride dissipates, followed by cooling, water washing, and crystallization from methanol. This method avoids side reactions and ensures high purity .

Table 1: Key Synthesis Steps

| Step | Reagent/Condition | Details |

|---|---|---|

| 1 | Reactants | This compound, ammonium carbonate |

| 2 | Heating | Thermal treatment until sulfonyl chloride odor disappears |

| 3 | Purification | Water wash followed by methanol crystallization |

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer: Due to its corrosive nature (GHS Hazard Code C, H314), researchers must use personal protective equipment (PPE) including nitrile gloves, chemical-resistant faceshields, and N95 respirators. Work should be conducted in a fume hood with emergency eye wash and shower stations accessible. Avoid exposure to moisture to prevent hydrolysis .

Table 2: Safety Guidelines

| Precaution | Requirement |

|---|---|

| PPE | Gloves, faceshields, respirators (N95/P3) |

| Ventilation | Use fume hood with >100 ft/min airflow |

| First Aid for Skin Contact | Flush with water for 15 minutes; seek medical help |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly for identifying sulfonyl and nitro groups. X-ray crystallography can resolve intermolecular interactions, such as N–H⋯O hydrogen bonds in derivatives like 2-methyl-5-nitrobenzenesulfonamide, which form chains along the crystallographic a-axis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer: Reaction optimization may involve varying catalysts (e.g., thionyl chloride vs. oxalyl chloride), solvents (benzene vs. dichloromethane), and temperatures (0–50°C). For example, dichloromethane at 50°C reduces reaction time compared to benzene reflux. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yield by adjusting stoichiometric ratios .

Q. How can contradictions in reported physical properties (e.g., melting point) be resolved?

- Methodological Answer: Discrepancies in melting points (e.g., reported 43°C in one study vs. other values) require validation using differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min under nitrogen). Purity should be confirmed via HPLC (C18 column, methanol/water mobile phase) to rule out impurities affecting thermal behavior .

Q. What methodologies identify hydrogen-bonding networks in crystals of 2-methyl-5-nitrobenzenesulfonamide?

- Methodological Answer: X-ray diffraction (single-crystal) at 100 K resolves hydrogen-bonding motifs. Software like OLEX2 or SHELX can model N–H⋯O interactions, with bond lengths typically ranging 2.8–3.0 Å. These bonds stabilize crystal packing and influence solubility properties .

Q. What are the stability considerations for storing this compound?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon) at 0–4°C. Decomposition can be monitored via periodic H NMR in deuterated chloroform; look for new peaks indicating hydrolysis. Avoid prolonged exposure to humidity (>30% RH) .

Table 3: Stability Data

| Property | Value/Recommendation |

|---|---|

| Storage Temperature | 0–4°C (under argon) |

| Decomposition Monitoring | H NMR (CDCl₃) for hydrolysis byproducts |

| Shelf Life | 6–12 months under optimal conditions |

特性

IUPAC Name |

2-methyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGVQDHXOUAJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153096 | |

| Record name | o-Toluenesulfonyl chloride, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-02-8 | |

| Record name | 2-Methyl-5-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-o-toluenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-5-NITROBENZENESULFONYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Toluenesulfonyl chloride, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrotoluene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITRO-O-TOLUENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7R9YZ83FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。